5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine
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Overview
Description
5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated compound in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as bromination, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and reduced derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the development of organic electronic materials and sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-imidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-2-tert-butyl-imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Bromo-2-methyl-imidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of tert-butyl, affecting its steric and electronic properties.
Uniqueness
5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific steric and electronic effects. These effects influence its reactivity, stability, and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
947533-74-6 |
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Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
5-bromo-2-tert-butylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)8-7-14-9(12)5-4-6-10(14)13-8/h4-7H,1-3H3 |
InChI Key |
INXAQVQNJAHQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC=C2Br |
Origin of Product |
United States |
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